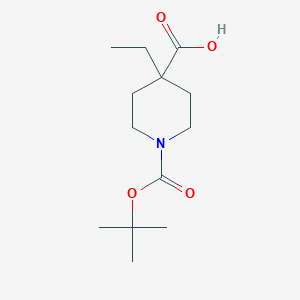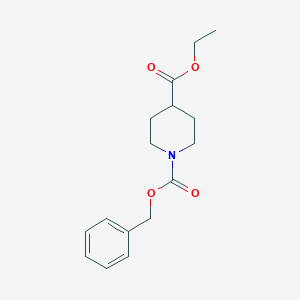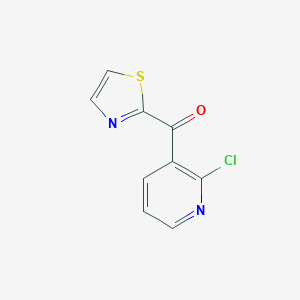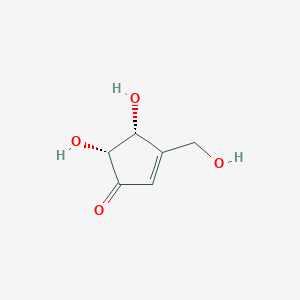
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
Vue d'ensemble
Description
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the class of cyclopentenone derivatives. It is commonly known as levoglucosenone and is found in various natural sources such as wood smoke, tobacco smoke, and roasted coffee. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the Nrf2 pathway.
Effets Biochimiques Et Physiologiques
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments is its natural occurrence, which makes it easily accessible. Another advantage is its potential applications in various fields such as medicine, agriculture, and material science.
One of the limitations of using this compound in lab experiments is its instability, which makes it difficult to handle and store. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications.
Orientations Futures
There are several future directions for the study of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one. One of the future directions is the optimization of its applications in the field of medicine, particularly for the treatment of neurodegenerative diseases. Another future direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential applications of this compound in the field of material science need to be further explored.
Méthodes De Synthèse
The synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one can be achieved through various methods. One of the commonly used methods involves the pyrolysis of cellulose, which results in the formation of levoglucosan. Levoglucosan can then be converted into levoglucosenone through a series of chemical reactions such as oxidation, reduction, and dehydration.
Applications De Recherche Scientifique
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of material science, this compound has been studied for its potential use as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPEVOBVDWDFV-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C1=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570358 | |
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
CAS RN |
163317-01-9 | |
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



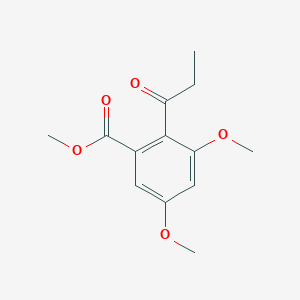
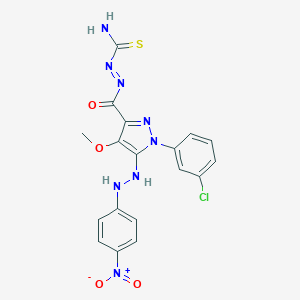
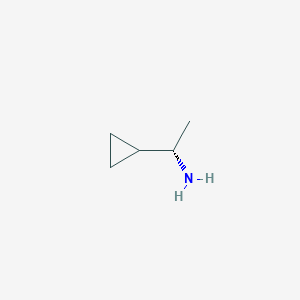
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
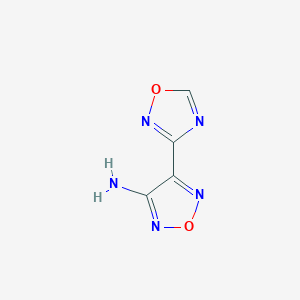
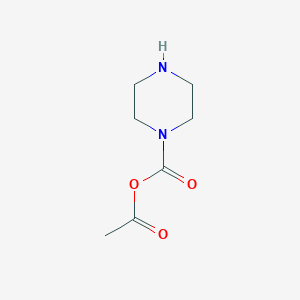
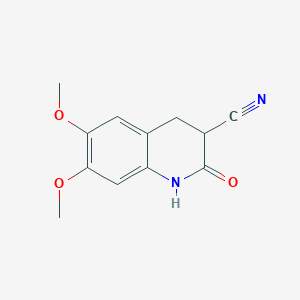
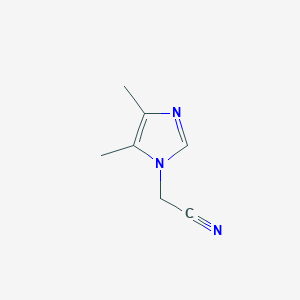
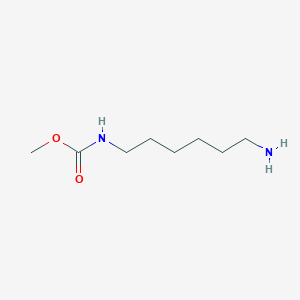
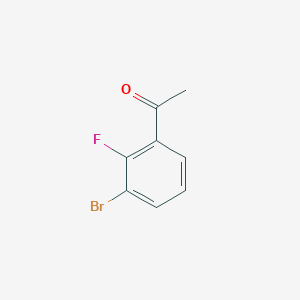
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
